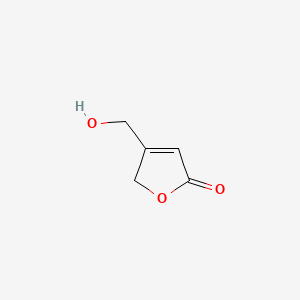

4-(羟甲基)呋喃-2(5H)-酮

描述

2(5H)-Furanone, 4-(hydroxymethyl)- is a natural product found in Hemsleya ellipsoidea and Nephelium lappaceum with data available.

科学研究应用

还原胺化、氢化和脱氧

钴纳米粒子已被用于催化5-羟甲基糠醛 (HMF) 的还原胺化、氢化和脱氧,HMF 是一种与 4-(羟甲基)呋喃-2(5h)-酮密切相关的化合物。 该过程产生基于呋喃的伯胺、仲胺和叔胺,包括 N-甲基胺,以及 2,5-双(羟甲基)呋喃、(5-甲基呋喃-2-基)甲醇,以及选定的含 N、O 和 S 的杂环 .

电催化氧化

该化合物已被用于可再生糠醛的电催化氧化,以生产关键的生物活性中间体 5-羟基-2(5H)-呋喃酮 (HFO)。 该过程使用 H2O 作为氧源 .

生物质增值

4-(羟甲基)呋喃-2(5h)-酮已被提议作为工业中从生物质合成 C4 化学品的通用平台。 使用负载型金属催化剂对 5H5F 进行氧化、还原和还原胺解,以高产率生产工业 C4 化学品 .

天然产物的合成

包括 4-(羟甲基)呋喃-2(5h)-酮在内的呋喃-2(5H)-酮已被用于天然产物的全合成。 这些化合物已被用于开发合成呋喃-2(5H)-酮的合成方法 .

生化分析

Biochemical Properties

2(5H)-Furanone, 4-(hydroxymethyl)- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tyrosinase, an enzyme involved in melanin synthesis. The hydroxymethyl group of 2(5H)-Furanone, 4-(hydroxymethyl)- can form hydrogen bonds with the active site of tyrosinase, inhibiting its activity. This interaction is significant in the context of skin pigmentation and the development of skin-lightening agents .

Cellular Effects

2(5H)-Furanone, 4-(hydroxymethyl)- affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in HL-60 cells, a type of human leukemia cell line, 2(5H)-Furanone, 4-(hydroxymethyl)- induces apoptosis by activating caspase pathways and causing DNA fragmentation . This apoptotic effect is crucial for its potential use in cancer therapy.

Molecular Mechanism

The molecular mechanism of 2(5H)-Furanone, 4-(hydroxymethyl)- involves its binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, as seen with tyrosinase. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2(5H)-Furanone, 4-(hydroxymethyl)- change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 2(5H)-Furanone, 4-(hydroxymethyl)- vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and can effectively inhibit target enzymes. At high doses, it can cause adverse effects such as liver toxicity and oxidative stress. These dosage-dependent effects are critical for determining the therapeutic window of the compound .

Metabolic Pathways

2(5H)-Furanone, 4-(hydroxymethyl)- is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels in cells .

Transport and Distribution

Within cells and tissues, 2(5H)-Furanone, 4-(hydroxymethyl)- is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes and accumulate in certain tissues, such as the liver and kidneys. This distribution pattern is essential for understanding its pharmacokinetics and therapeutic potential .

Subcellular Localization

The subcellular localization of 2(5H)-Furanone, 4-(hydroxymethyl)- affects its activity and function. It can localize to specific compartments such as the cytoplasm, nucleus, and mitochondria. This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell .

生物活性

2(5H)-Furanone, 4-(hydroxymethyl)- is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and quorum-sensing inhibition. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.

- IUPAC Name : 2(5H)-Furanone, 4-(hydroxymethyl)-

- Molecular Formula : C6H8O3

- Molecular Weight : 128.13 g/mol

Antimicrobial Activity

Research has demonstrated that 2(5H)-furanone derivatives exhibit notable antimicrobial properties against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate the effectiveness of these compounds:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 2(5H)-Furanone, 4-(hydroxymethyl)- | Staphylococcus aureus | 10 |

| 2(5H)-Furanone, 4-(hydroxymethyl)- | Bacillus subtilis | 8 |

| Furanone derivative F105 | Methicillin-resistant S. aureus | 40 |

These findings suggest that the compound possesses biocidal properties, particularly effective against Gram-positive bacteria .

Quorum-Sensing Inhibition

2(5H)-Furanone has been studied for its ability to interfere with quorum sensing (QS) mechanisms in bacteria. This is particularly relevant in biofilm formation, where bacterial communication plays a crucial role. The compound has shown a dose-dependent inhibition of QS-regulated behaviors:

- A concentration of 0.2 mg/mL significantly reduced violacein production in Chromobacterium violaceum CV026, indicating QS disruption.

- At 1 mg/mL , there was a 52% reduction in QS activity when exposed to long-chain acyl homoserine lactones (AHLs) .

Case Studies

- Biofilm Control : In studies focused on biofouling control, 2(5H)-furanone was tested against various AHLs. It effectively inhibited biofilm formation on polystyrene surfaces, achieving up to 32% reduction at higher concentrations .

- Synergistic Effects : The compound has been shown to enhance the efficacy of aminoglycosides like gentamicin against Staphylococcus aureus, suggesting potential for combined therapies in treating infections associated with biofilms .

The mechanism by which 2(5H)-furanone exerts its biological effects involves mimicking AHL signals, thereby competing for binding sites on regulatory proteins such as LuxR. This competition leads to destabilization of the regulatory complex and subsequent disruption of QS-mediated gene regulation .

属性

IUPAC Name |

3-(hydroxymethyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-2-4-1-5(7)8-3-4/h1,6H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSMEYAHRFTDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230780 | |

| Record name | 2(5H)-Furanone, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80904-75-2 | |

| Record name | 2(5H)-Furanone, 4-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080904752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)-2,5-dihydrofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Hydroxymethyl)-2(5H)-furanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8RNT3YL82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。